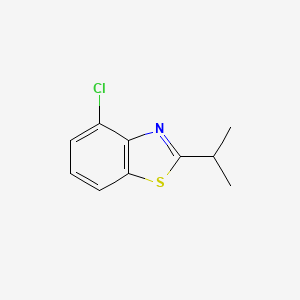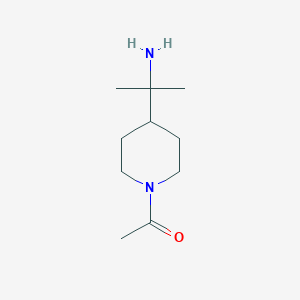
1-(4-(2-Aminopropan-2-yl)piperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-Aminopropan-2-yl)piperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry due to their biological activity and versatility in drug design .
Preparation Methods
The synthesis of 1-(4-(2-Aminopropan-2-yl)piperidin-1-yl)ethan-1-one typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common synthetic route involves the reaction of 4-(2-aminopropan-2-yl)piperidine with ethanone derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(4-(2-Aminopropan-2-yl)piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction yield and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups that enhance their biological activity .
Scientific Research Applications
1-(4-(2-Aminopropan-2-yl)piperidin-1-yl)ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-(2-Aminopropan-2-yl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules . Research is ongoing to elucidate the detailed molecular mechanisms and pathways through which this compound exerts its effects .
Comparison with Similar Compounds
1-(4-(2-Aminopropan-2-yl)piperidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-(2-Aminoethyl)piperidin-1-yl)ethan-1-one: This compound has a similar piperidine structure but differs in the length and nature of the substituent on the piperidine ring.
1-(4-(Ethylamino)piperidin-1-yl)ethan-1-one: Another similar compound with an ethylamino group instead of the aminopropan-2-yl group.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-[4-(2-aminopropan-2-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C10H20N2O/c1-8(13)12-6-4-9(5-7-12)10(2,3)11/h9H,4-7,11H2,1-3H3 |
InChI Key |
PPJFOKAICLLNMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


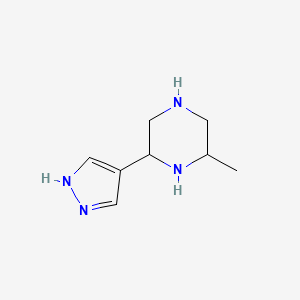
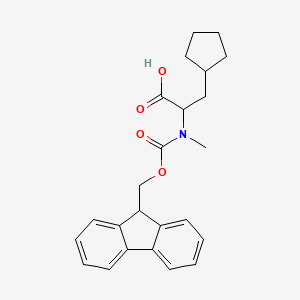
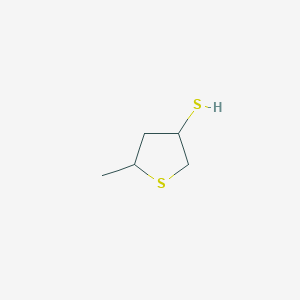

![tert-Butyl 6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13325635.png)

![4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13325641.png)
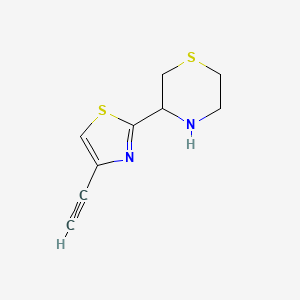
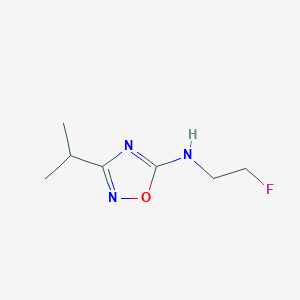
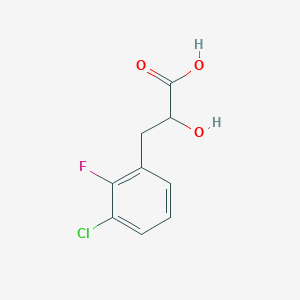
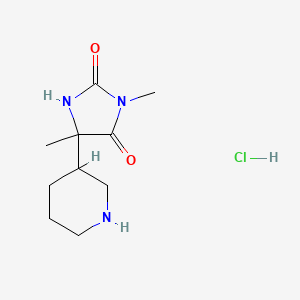
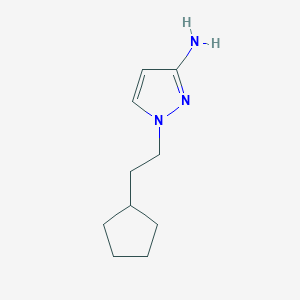
![N-(2-aminophenyl)-4-[[[(2R,3S)-9-(dimethylamino)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl-methylamino]methyl]benzamide](/img/structure/B13325655.png)
